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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Cat. No.: B12282008 Get Quote

This technical guide provides a comprehensive overview of the physical properties, core

applications, and experimental methodologies related to N-(m-PEG4)-N'-(azide-PEG4)-Cy7 for

researchers, scientists, and drug development professionals.

Core Physical and Photophysical Properties
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a near-infrared (NIR) fluorescent probe functionalized

with a terminal azide group. This heterobifunctional molecule incorporates two polyethylene

glycol (PEG4) spacers, which enhance its solubility in aqueous media.[1][2][3] The Cy7 core

provides the fluorescent properties, making it suitable for a range of bio-imaging applications.

The azide group allows for covalent attachment to other molecules via "click chemistry."[4]

Below is a summary of its key physical and photophysical characteristics.
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Property Value Reference(s)

Molecular Weight 852.498 g/mol [5]

Molecular Formula C₄₆H₆₆ClN₅O₈ [5]

CAS Number 2107273-40-3 [5][6]

Solubility
Soluble in Water, DMSO, DMF,

DCM
[5]

Excitation Maximum (λex) ~750 - 770 nm [7][8]

Emission Maximum (λem) ~775 - 800 nm [7][8]

Molar Extinction Coefficient (ε) ~250,000 cm⁻¹M⁻¹ [7]

Quantum Yield (Φ) ~0.1 - 0.3 [7]

Note: The photophysical properties (Excitation Maximum, Emission Maximum, Molar Extinction

Coefficient, and Quantum Yield) are characteristic of the Cy7 dye core and may vary slightly

depending on the solvent and conjugation state.[7]

Core Applications and Experimental Protocols
The primary applications of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 are in bioconjugation,

particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent

labeling of biomolecules through click chemistry.

PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein

of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the

proteasome. N-(m-PEG4)-N'-(azide-PEG4)-Cy7 serves as a fluorescent linker to connect the

POI-binding ligand and the E3 ligase-binding ligand.

Experimental Workflow for PROTAC Synthesis:

The synthesis of a PROTAC using this linker typically involves a click chemistry reaction to

conjugate an alkyne-functionalized ligand (either for the POI or the E3 ligase) to the azide
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group of the linker.
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Click Chemistry
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N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Fluorescent PROTAC

Click to download full resolution via product page

Caption: General workflow for synthesizing a fluorescent PROTAC using N-(m-PEG4)-N'-
(azide-PEG4)-Cy7.

PROTAC Mechanism of Action:

Once synthesized, the fluorescent PROTAC can be used to study the formation of the ternary

complex (POI-PROTAC-E3 ligase) and the subsequent degradation of the target protein.
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Caption: The mechanism of action of a PROTAC, leading to the degradation of a target protein.

Click Chemistry Reactions
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 can participate in two main types of click chemistry

reactions: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted

Azide-Alkyne Cycloaddition (SPAAC).

This reaction involves the use of a copper(I) catalyst to form a stable triazole linkage between

the azide group of the linker and a terminal alkyne on a target molecule.

Experimental Protocol for CuAAC:
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Materials:

N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Alkyne-functionalized molecule

Copper(II) sulfate (CuSO₄)

Sodium ascorbate (as a reducing agent)

Copper-stabilizing ligand (e.g., THPTA or TBTA)

Reaction buffer (e.g., PBS or Tris buffer, pH 7.0-8.0)

Anhydrous DMSO

Procedure:

Preparation of Stock Solutions:

Dissolve N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in DMSO to a concentration of 10 mM.

Dissolve the alkyne-functionalized molecule in the reaction buffer.

Prepare a 100 mM solution of sodium ascorbate in water (must be freshly made).

Prepare a 20 mM solution of CuSO₄ in water.

Prepare a 100 mM solution of THPTA or TBTA in DMSO/water.

Click Reaction:

In a microcentrifuge tube, combine the alkyne-functionalized molecule and a 2-5 fold

molar excess of the N-(m-PEG4)-N'-(azide-PEG4)-Cy7 solution.

Add the THPTA or TBTA solution to the reaction mixture.

Add the CuSO₄ solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

Purification: Purify the labeled biomolecule from the reaction components using a suitable

method such as size-exclusion chromatography.
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Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (e.g.,

DBCO or BCN) instead of a terminal alkyne. The high ring strain of the cyclooctyne drives the

reaction forward without the need for a catalyst, making it ideal for applications in living

systems where copper can be toxic.

Experimental Protocol for SPAAC:

Materials:

N-(m-PEG4)-N'-(azide-PEG4)-Cy7

Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-modified)
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Reaction buffer (e.g., PBS, pH 7.4)

Anhydrous DMSO

Procedure:

Preparation of Stock Solutions:

Dissolve N-(m-PEG4)-N'-(azide-PEG4)-Cy7 in DMSO to a concentration of 10 mM.

Dissolve the cyclooctyne-functionalized molecule in the reaction buffer.

SPAAC Reaction:

In a microcentrifuge tube, combine the cyclooctyne-functionalized molecule and a 2-5

fold molar excess of the N-(m-PEG4)-N'-(azide-PEG4)-Cy7 solution.

Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C,

protected from light.

Purification: Purify the labeled biomolecule using an appropriate method like size-

exclusion chromatography.
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N-(m-PEG4)-N'-(azide-PEG4)-Cy7
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Strained Cyclooctyne
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Click to download full resolution via product page

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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